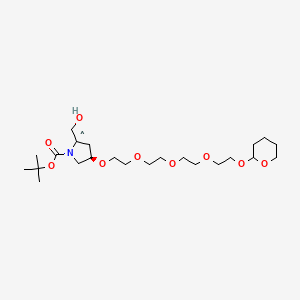![molecular formula C6H3N3OS B12351688 2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12351688.png)
2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry This compound is characterized by a fused pyrrolo-pyrimidine ring system with a sulfanylideno group at the 2-position and a keto group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2,6-diaminopyrimidin-4-one with suitable aldehydes or ketones in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at elevated temperatures . This one-pot three-component cascade reaction facilitates the formation of the desired pyrrolo[2,3-d]pyrimidine scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly catalysts and solvent systems, such as dicationic molten salts, can enhance the efficiency and sustainability of the production process . These methods allow for high yields and scalability, making them suitable for industrial applications.
化学反应分析
Types of Reactions
2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanylideno group can be oxidized to form sulfoxides or sulfones.
Reduction: The keto group can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanylideno group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Includes enzymes such as tyrosine kinases, phosphatidylinositol-3 kinase, and cyclin-dependent kinases.
Pathways Involved: The compound can inhibit signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
相似化合物的比较
2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core but differ in the position and nature of substituents.
Pyrido[2,3-d]pyrimidin-7-ones: Similar to pyrido[2,3-d]pyrimidin-5-ones but with different substitution patterns.
Pyrimidino[4,5-d][1,3]oxazines: These compounds have a fused oxazine ring, offering different chemical and biological properties.
属性
分子式 |
C6H3N3OS |
|---|---|
分子量 |
165.17 g/mol |
IUPAC 名称 |
2-sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H3N3OS/c10-5-3-1-2-7-4(3)8-6(11)9-5/h1-2H,(H,9,10,11) |
InChI 键 |
PUYWIHQELHGRHN-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=O)NC(=S)N=C2N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


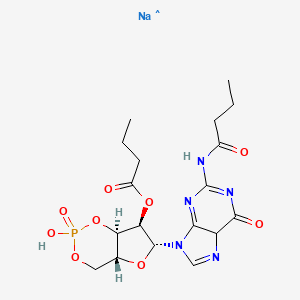
![N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide,monohydrochloride](/img/structure/B12351629.png)

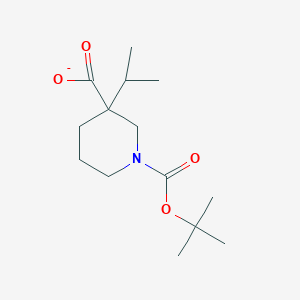
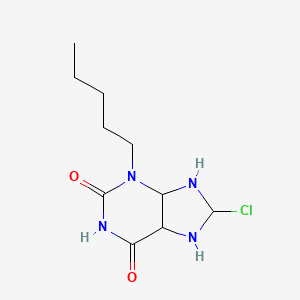
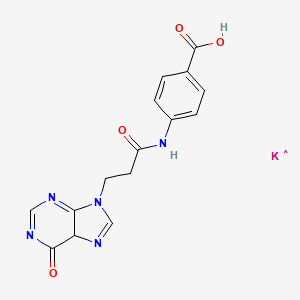
![2-[2-[2-chloro-3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;perchlorate](/img/structure/B12351653.png)
![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B12351656.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-imine](/img/structure/B12351665.png)
![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12351670.png)
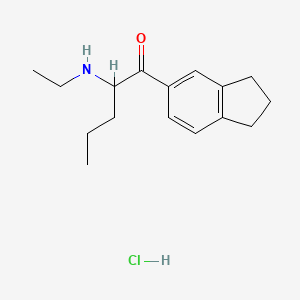
![N-[2-[4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-methylethyl]-2-naphthalenecarboxamide](/img/structure/B12351682.png)
